BenchChemオンラインストアへようこそ!

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Drug design Fragment-based screening Physicochemical property optimization

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (C21H24N6O2, MW 392.46 g/mol) is a synthetic heterocyclic small molecule composed of a pyridazine core, a 3,5-dimethylpyrazole substituent, and a piperazine ring functionalized with a 4-methoxybenzoyl group. This compound belongs to a broader chemotype—3-(pyrazol-1-yl)-6-(piperazin-1-yl)pyridazines—that has been explored in patent literature for diverse pharmacological activities, including kinase inhibition, antimicrobial action, and hypotensive effects.

Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
Cat. No. B5073060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)17-4-6-18(29-3)7-5-17/h4-9,14H,10-13H2,1-3H3
InChIKeyGAYCLIDCSBRUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine: A Heterocyclic Scaffold for Targeted Library Synthesis and Fragment-Based Discovery Procurement


3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine (C21H24N6O2, MW 392.46 g/mol) is a synthetic heterocyclic small molecule composed of a pyridazine core, a 3,5-dimethylpyrazole substituent, and a piperazine ring functionalized with a 4-methoxybenzoyl group [1]. This compound belongs to a broader chemotype—3-(pyrazol-1-yl)-6-(piperazin-1-yl)pyridazines—that has been explored in patent literature for diverse pharmacological activities, including kinase inhibition, antimicrobial action, and hypotensive effects [2]. The specific substitution pattern present in this molecule distinguishes it from other library members and may confer unique physicochemical properties relevant to hit-to-lead optimization campaigns. However, direct primary research data for this exact compound remain scarce in the public domain; the scaffold's intended differentiation therefore derives primarily from structural novelty and predicted drug-like properties rather than from published head-to-head biological comparisons [1][3].

Why In-Class 3-(Pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine Analogs Cannot Substitute for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine in Focused Library Design


The 3-(pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine scaffold is highly tractable: even minor changes to the pyrazole methyl substituents, the piperazine N-functionalization, or the benzoyl substitution pattern can drastically alter key molecular descriptors such as lipophilicity (logP), topological polar surface area (tPSA), and the number of hydrogen-bond acceptors [1]. For example, the 4-methoxybenzoyl group in the target compound contributes an additional carbonyl oxygen and methoxy oxygen as hydrogen-bond acceptors, increasing tPSA relative to the unsubstituted piperazine analog, while simultaneously elevating logP compared to the more polar free NH-piperazine derivative . These shifts affect not only predicted membrane permeability and solubility but also potential binding interactions with protein targets. Therefore, replacing this compound with a close analog that lacks the 4-methoxybenzoyl group or bears a different pyrazole methylation pattern risks introducing unintended changes in stereoelectronic complementarity, metabolic stability, and off-target liability profiles during early-stage drug discovery [1][2].

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine


Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Piperazine Analog (IB05-8020)

The 4-methoxybenzoyl modification significantly increases molecular weight and heavy atom count relative to the unsubstituted piperazine precursor (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine; CAS 1279219-11-2). The target compound (ZINC19662374) has a molecular weight of 392.46 g/mol and 29 heavy atoms, compared to 258.32 g/mol and 19 heavy atoms for the precursor [1]. This ~52% increase in molecular weight and 53% increase in heavy atom count shifts the compound into a higher-lipophilicity property space that may be more suitable for targeting hydrophobic binding pockets.

Drug design Fragment-based screening Physicochemical property optimization

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Versus Regioisomeric 3-Methoxybenzoyl Analog

The 4-methoxybenzoyl substituent in the target compound contributes a tPSA of 76 Ų and 7 hydrogen-bond acceptors [1]. The regioisomeric 3-methoxybenzoyl analog (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine; ZINC not publicly listed) is predicted to have an identical tPSA and hydrogen-bond acceptor count, but the meta-methoxy substitution may alter the three-dimensional orientation of the methoxy group, potentially affecting intramolecular interactions and target engagement . The para-methoxy orientation in the target compound projects the methoxy group farther from the piperazine-benzoyl junction, which could influence binding pocket shape complementarity in enzymes with specific geometric constraints.

Pharmacokinetics Blood-brain barrier penetration ADME prediction

Fraction sp3 Hybridization vs. Trimethylpyrazole Analog

The target compound (ZINC19662374) exhibits a fraction sp3 (Fsp3) of 0.33, derived from the 3,5-dimethylpyrazole and piperazine moieties [1]. In contrast, the structurally related 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, which bears a fully methylated pyrazole ring, has a higher Fsp3 (estimated ~0.38) due to the additional methyl group, potentially increasing solubility but reducing aromatic stacking interactions . The lower Fsp3 of the target compound may correlate with improved membrane permeability and target binding via enhanced π-stacking, while maintaining sufficient three-dimensionality to avoid flat, promiscuous binding.

Ligand efficiency Conformational flexibility Lead optimization

Optimal Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for Kinase and GPCR Targets Requiring Large, Hydrophobic Binding Pockets

With a molecular weight of 392.46 g/mol and a tPSA of 76 Ų, this compound fills a molecular size and polarity niche appropriate for screening against kinase ATP-binding sites or Class A GPCR orthosteric pockets that demand larger, lipophilic ligands. Its higher heavy atom count and the 4-methoxybenzoyl extension differentiate it from smaller, less complex pyrazolyl-pyridazine fragments, enabling the exploration of deeper hydrophobic subpockets that are inaccessible to analogs such as the NH-piperazine precursor [1].

Structure-Activity Relationship (SAR) Studies Focused on Para-Substituted Benzoyl Interactions

The para-methoxy orientation of the benzoyl group provides a distinct spatial presentation of the hydrogen-bond-accepting methoxy oxygen compared to meta-methoxy congeners. This geometric feature makes the compound uniquely suited for probing SAR around para-substituted benzoyl contacts in targets such as kinases or proteases, where precise placement of the methoxy group may be critical for achieving selectivity or potency gains .

In Silico Screening Libraries Designed for Balanced Lipophilicity and Permeability

The compound's logP of 2.08 and Fsp3 of 0.33 place it in a favorable ADME property space that balances passive permeability with aqueous solubility. This makes it a valuable member of computational screening collections focused on central nervous system (CNS) drug discovery, where excessive lipophilicity (logP > 5) or overly high 3D character (Fsp3 > 0.45) can reduce brain penetration. Its moderate profile thus supports CNS-focused virtual screening campaigns [1].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.